(E)-3,4,5-Trimethoxy-4'-nitrostilbene
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H17NO5 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
1,2,3-trimethoxy-5-[(E)-2-(4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C17H17NO5/c1-21-15-10-13(11-16(22-2)17(15)23-3)5-4-12-6-8-14(9-7-12)18(19)20/h4-11H,1-3H3/b5-4+ |
InChI Key |
UDXWNMYENXAKPA-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for E 3,4,5 Trimethoxy 4 Nitrostilbene and Its Analogues
Historical and Current Synthetic Routes for Stilbene (B7821643) Core Structures
The construction of the stilbene scaffold has been approached through numerous classic and modern organic reactions. Historically, methods like the Perkin reaction have been utilized. researchgate.net Contemporary approaches often rely on olefination reactions and transition metal-catalyzed cross-coupling reactions. Among the most prevalent olefination methods are the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, which are renowned for their reliability in forming carbon-carbon double bonds. nih.govnih.gov Condensation reactions, including the Knoevenagel condensation, also provide a direct route to stilbenoid structures. researchgate.net
Wittig and Wittig-Horner Reaction Variants in Stilbene Synthesisnih.govnih.gov
The Wittig reaction, involving the reaction of a phosphorus ylide with an aldehyde or ketone, and the related Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion, are fundamental tools for stilbene synthesis. nih.govwikipedia.org The HWE reaction is particularly advantageous for the synthesis of (E)-stilbenes due to its high stereoselectivity. wikipedia.orgalfa-chemistry.com
The synthesis of (E)-3,4,5-Trimethoxy-4'-nitrostilbene can be effectively achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This approach involves the condensation of a phosphonate carbanion, derived from diethyl(4-nitrobenzyl)phosphonate, with 3,4,5-trimethoxybenzaldehyde (B134019). organic-chemistry.orgarkat-usa.org The phosphonate reagent is typically prepared through the Michaelis-Arbuzov reaction of 4-nitrobenzyl halide with a trialkyl phosphite. alfa-chemistry.com
The reaction proceeds by deprotonation of the diethyl(4-nitrobenzyl)phosphonate using a suitable base to form a stabilized carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of 3,4,5-trimethoxybenzaldehyde. organic-chemistry.org The resulting intermediate subsequently eliminates a dialkylphosphate salt to form the desired stilbene. The use of a stabilized phosphonate, where the carbanion is stabilized by the adjacent nitro group, generally leads to the thermodynamically more stable (E)-isomer as the major product. wikipedia.org
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Product | Key Advantage |
|---|---|---|---|---|---|
| 3,4,5-Trimethoxybenzaldehyde | Diethyl(4-nitrobenzyl)phosphonate | NaH, NaOMe, KOtBu | THF, DMF, DME | This compound | High E-selectivity |
The stereochemical outcome of Wittig-type reactions is significantly influenced by the nature of the phosphorus reagent and the reaction conditions, including the choice of base and solvent. For the synthesis of (E)-alkenes, the Horner-Wadsworth-Emmons reaction is generally preferred over the classical Wittig reaction. wikipedia.org
The HWE reaction typically employs phosphonates with electron-withdrawing groups, which stabilize the intermediate carbanion. nih.gov This stabilization allows for equilibration of the intermediates, leading to a thermodynamic preference for the formation of the (E)-alkene. wikipedia.org The choice of base can also influence the E/Z ratio. Strong, non-coordinating bases are often used to generate the phosphonate carbanion. organic-chemistry.org Furthermore, the water-soluble nature of the phosphate (B84403) byproduct in the HWE reaction simplifies the purification process compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. alfa-chemistry.com
| Reaction Type | Phosphorus Reagent | Typical Selectivity | Influencing Factors |
|---|---|---|---|
| Wittig Reaction (unstabilized ylide) | Alkyltriphenylphosphonium salt | Z-selective | Salt-free conditions |
| Wittig Reaction (stabilized ylide) | Acyl/ester-substituted phosphonium (B103445) salt | E-selective | Thermodynamic control |
| Horner-Wadsworth-Emmons | Phosphonate with electron-withdrawing group | Highly E-selective | Equilibration of intermediates |
Condensation Reactions for Nitrostilbene Formationresearchgate.netresearchgate.net
Condensation reactions provide a direct and atom-economical route for the formation of the stilbene backbone, particularly for nitrostilbene derivatives. These reactions typically involve the formation of a new carbon-carbon double bond through the reaction of a carbonyl compound with a component possessing an active methylene (B1212753) group.
The Knoevenagel condensation is a versatile method for the synthesis of substituted stilbenes, including nitro-substituted analogues. researchgate.net This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. sciencemadness.org For the synthesis of nitrostilbenes, suitable active methylene compounds include 4-nitrophenylacetic acid or 4-nitrotoluene. researchgate.net
In a typical procedure, an aromatic aldehyde such as 3,4,5-trimethoxybenzaldehyde is reacted with the active methylene compound in the presence of a base. sciencemadness.org Various catalytic systems have been employed, ranging from simple amines like piperidine (B6355638) to solid-supported bases, which can facilitate easier product purification and catalyst recycling. rsc.org The Knoevenagel condensation often yields the (E)-isomer with high selectivity due to the thermodynamic stability of the trans-configured product. researchgate.net
An alternative and direct approach to nitrostilbenes is the condensation of an arylnitromethane with a benzaldehyde (B42025) derivative. This reaction, often referred to as the Henry reaction or nitroaldol reaction, initially forms a β-nitro alcohol intermediate. wikipedia.orgorganic-chemistry.org Subsequent dehydration of this intermediate yields the corresponding nitroalkene, in this case, a nitrostilbene. organic-chemistry.org
| Condensation Reaction | Reactant 1 | Reactant 2 | Catalyst/Base | Intermediate | Final Product |
|---|---|---|---|---|---|
| Knoevenagel Condensation | Benzaldehyde derivative | Active methylene compound (e.g., 4-nitrophenylacetic acid) | Piperidine, K3PO4, etc. | - | (E)-Nitrostilbene derivative |
| Henry Reaction (followed by dehydration) | Benzaldehyde derivative | Arylnitromethane | Various bases (e.g., KOH) | β-Nitro alcohol | (E)-Nitrostilbene derivative |
Palladium-Catalyzed Cross-Coupling Reactions in Stilbene Synthesis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient and versatile methods for the formation of carbon-carbon bonds. rsc.orgmdpi.com These reactions, recognized with the 2010 Nobel Prize in Chemistry, have been extensively developed for constructing the 1,2-diphenylethene core of stilbenes. rsc.orgmdpi.com Methodologies such as the Heck, Stille, Negishi, and Suzuki-Miyaura couplings are frequently employed. nih.gov The Heck reaction, for instance, can couple aryl halides with styrenes to form the stilbene backbone. nih.gov A general advantage of these methods is their tolerance for a wide variety of functional groups and the ability to control the stereochemistry of the resulting double bond, often favoring the thermodynamically more stable (E)-isomer. nih.gov The catalytic cycle typically involves an oxidative addition of an aryl halide to a Pd(0) complex, followed by migratory insertion, and reductive elimination to yield the product and regenerate the catalyst. youtube.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. rsc.orgresearchgate.net
The Miyaura–Suzuki coupling is one of the most reliable and widely applied cross-coupling reactions for stilbene synthesis. wiley-vch.denih.gov This reaction typically involves the coupling of an aryl- or vinyl-boronic acid with an aryl or vinyl halide, catalyzed by a palladium(0) complex in the presence of a base. youtube.comwiley-vch.de A common strategy for synthesizing (E)-stilbene derivatives is the reaction of an (E)-vinylboronic acid or its ester with a substituted aryl bromide. nih.govx-mol.net
A general procedure for the stereocontrolled synthesis of (E)-stilbenes utilizes the coupling of (E)-2-phenylethenylboronic acid pinacol (B44631) ester with various aryl bromides. nih.gov The choice of ligand is critical; for example, the use of sterically bulky tri-tert-butylphosphine (B79228) tetrafluoroborate (B81430) (t-Bu₃PHBF₄) as a ligand has been shown to be crucial for the successful coupling of both electron-rich and electron-poor aryl bromides, leading to the desired (E)-stilbene products in moderate to good yields. nih.govx-mol.net This method demonstrates excellent retention of the alkene geometry, yielding the (E)-isomer exclusively. nih.gov
Table 1: Representative Conditions for Miyaura-Suzuki Coupling in Stilbene Synthesis
| Catalyst | Ligand | Base | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | t-Bu₃PHBF₄ | K₃PO₄ | 1,4-Dioxane | Moderate to Good | nih.gov |
| Pd(PPh₃)₄ | - | Na₂CO₃ | MeOH | 40% | researchgate.net |
McMurry Coupling and Reductive Homocoupling Approaches for Stilbene Framework
The McMurry reaction is a powerful method for synthesizing alkenes via the reductive coupling of two carbonyl compounds, such as aldehydes or ketones. wiley-vch.dewikipedia.org This reaction employs low-valent titanium reagents, which are typically generated in situ by reducing titanium chlorides like titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄) with a reducing agent such as zinc, lithium aluminum hydride, or magnesium. wikipedia.orgrsc.org The reaction is particularly effective for the synthesis of symmetrical stilbenes through the homocoupling of a single aromatic aldehyde. wiley-vch.de
The mechanism involves two main steps: first, single-electron transfer from the low-valent titanium species to the carbonyl groups induces the formation of a titanium-bound pinacolate (a 1,2-diolate) intermediate. wikipedia.org The second step is the deoxygenation of this intermediate, driven by the high oxophilicity of titanium, which results in the formation of the alkene double bond. wikipedia.org The reaction is often performed in solvents like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME). wiley-vch.dersc.org This method is advantageous for creating sterically hindered stilbenes that can be difficult to access through other means. rsc.org
A related approach is the homocoupling of aryl aldehyde tosylhydrazones, which can produce symmetrical (E)-stilbenes in good yields. researchgate.net This reaction is typically carried out in the presence of a base like lithium tert-butoxide. researchgate.net
Table 2: Reagents for McMurry and Reductive Coupling Reactions
| Reaction Type | Titanium Source | Reducing Agent | Typical Substrate | Reference |
|---|---|---|---|---|
| McMurry Coupling | TiCl₃ or TiCl₄ | Zn, LiAlH₄, Mg, K | Aromatic Aldehydes/Ketones | wikipedia.org |
| Reductive Homocoupling | Lithium tert-butoxide / Trimethyl borate | Aryl Aldehyde Tosylhydrazones | researchgate.net |
Synthesis of Key Precursors for this compound
Benzyl (B1604629) phosphates, specifically phosphonates, are key intermediates for stilbene synthesis via the Horner-Wadsworth-Emmons (HWE) reaction. nih.govorganic-chemistry.org The most common and direct method for preparing these compounds is the Michaelis-Arbuzov reaction. organic-chemistry.orgwikipedia.org This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, like a substituted benzyl bromide or chloride. organic-chemistry.orgwikipedia.org
The mechanism begins with the Sₙ2 attack of the phosphorus atom on the benzylic carbon of the halide, forming a trialkoxyphosphonium salt intermediate. wikipedia.org The displaced halide ion then attacks one of the alkyl groups on the phosphorus, displacing the phosphonate product in a second Sₙ2 reaction. wikipedia.org For the synthesis of a precursor to this compound, 3,4,5-trimethoxybenzyl chloride would be reacted with triethyl phosphite, typically with heating, to yield diethyl (3,4,5-trimethoxybenzyl)phosphonate. nih.gov Solvent-free conditions or the use of catalysts like potassium iodide (KI) in polyethylene (B3416737) glycol (PEG) can enhance the reaction efficiency. nih.govfrontiersin.org
The nitro-substituted aromatic ring of this compound is typically introduced using a precursor like 4-nitrobenzaldehyde (B150856) or a derivative of 4-nitrophenylacetic acid.
4-Nitrobenzaldehyde: This precursor is commonly synthesized by the nitration of benzaldehyde. The reaction is an electrophilic aromatic substitution, usually carried out with a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture). oc-praktikum.de To prevent oxidation of the aldehyde group, it may need to be protected, for example, as an acetal, prior to nitration. researchgate.net The nitration of unprotected benzaldehyde typically yields 3-nitrobenzaldehyde (B41214) as the major product due to the meta-directing effect of the carbonyl group, so specific conditions or starting materials are needed to favor the 4-nitro isomer. oc-praktikum.deprepchem.com
4-Nitrophenylacetic Acid: This compound serves as a precursor in methods like the Perkin condensation. nih.govwiley-vch.de It can be prepared through several routes. One common laboratory method is the hydrolysis of 4-nitrobenzyl cyanide. orgsyn.org The hydrolysis is typically performed under strong acidic conditions, for example, by refluxing with a mixture of sulfuric acid and water. orgsyn.org Another route is the direct nitration of phenylacetic acid, although this can lead to a mixture of isomers. orgsyn.orgscribd.com
Optimization of Reaction Conditions and Yield for Academic Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in academic settings. rsc.orgnih.gov For the synthesis of stilbene derivatives, key variables include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. rsc.orgrsc.org
In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, design of experiments (DoE) can be employed to systematically investigate these variables. rsc.orgrsc.org For example, in the Heck-Matsuda reaction, a study found that using 2 mol% of a palladium catalyst in tetrahydrofuran (THF) at 66°C provided an optimal balance of cost, practicality, and yield for synthesizing various stilbenes. rsc.org The choice of base and solvent can significantly impact the reaction outcome; for instance, in some Suzuki couplings, potassium carbonate (K₂CO₃) and methanol (B129727) (MeOH) are effective. researchgate.net
The following table summarizes findings from an optimization study of the Heck-Matsuda reaction for stilbene synthesis, demonstrating the effect of different parameters on product yield.
Table 3: Optimization of Heck-Matsuda Reaction for Stilbene Synthesis
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 5 | Benzonitrile | 80 | 80 | rsc.org |
| 2 | 2 | Benzonitrile | 80 | 82 | rsc.org |
| 3 | 2 | THF | 80 | 86 | rsc.org |
| 4 | 2 | THF | 66 | 99 | rsc.org |
| 5 | 2 | 2-MeTHF | 66 | 61 | rsc.org |
Data adapted from an optimization study on the synthesis of a stilbene derivative using an aryldiazonium salt and styrene. rsc.org
Solvent System Optimization in Stilbene Syntheses
The choice of solvent plays a pivotal role in the stereochemical outcome of stilbene syntheses, particularly in the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the ratio of (E) to (Z) isomers.
In the context of the Horner-Wadsworth-Emmons reaction, which is a common method for preparing (E)-stilbenes, polar aprotic solvents are often favored. researchgate.netconicet.gov.ar Solvents such as Tetrahydrofuran (THF) and Dimethylformamide (DMF) are frequently employed. researchgate.net The use of THF, for instance, in conjunction with a suitable base, generally promotes the formation of the thermodynamically more stable (E)-alkene. nih.gov This is because the intermediates in the reaction pathway have sufficient lifetime to equilibrate to the more stable transoid arrangement. wikipedia.orgnrochemistry.com
For the Wittig reaction, the nature of the solvent is also a critical factor. Non-polar solvents tend to favor the formation of (Z)-alkenes with non-stabilized ylides, whereas polar aprotic solvents can increase the proportion of the (E)-isomer. otterbein.educram.com The specific synthesis of (E)-3,4',5-trimethoxystilbene, a close analogue of the target compound, has been described using a modified Wittig-Horner reaction, suggesting that careful solvent selection is key to achieving high (E)-selectivity. google.com
Below is a table summarizing the general effects of solvent choice on the stereoselectivity of stilbene synthesis.
| Reaction Type | Solvent Class | Predominant Isomer | Rationale |
| Horner-Wadsworth-Emmons | Polar Aprotic (e.g., THF, DMF) | (E) | Stabilizes intermediates, allowing equilibration to the thermodynamically favored transoid transition state. wikipedia.orgnrochemistry.com |
| Wittig (with stabilized ylides) | Polar Aprotic | (E) | Promotes the formation of the more stable (E)-isomer. cram.com |
| Wittig (with semi-stabilized ylides) | Variable | Mixture of (E) and (Z) | The stereochemical outcome is highly dependent on the specific solvent and reaction conditions. |
Temperature and Pressure Control in Reaction Pathways
Temperature is a critical parameter in controlling the stereoselectivity of stilbene synthesis. In the Horner-Wadsworth-Emmons reaction, higher reaction temperatures generally favor the formation of the (E)-isomer. wikipedia.org This is attributed to the reversibility of the initial addition step at elevated temperatures, which allows for thermodynamic control and the preferential formation of the more stable (E)-alkene. nrochemistry.com A patent for the synthesis of the related compound, (E)-3,4',5-trimethoxystilbene, specifies a reaction temperature range of 0 to 100 °C for the condensation step, indicating that temperature is a key variable to be optimized for maximizing the yield of the (E)-isomer. google.com
Conversely, lower temperatures can sometimes be employed to achieve kinetic control, which may favor the (Z)-isomer in certain Wittig reactions. otterbein.edu However, for the synthesis of the thermodynamically more stable (E)-stilbenes, allowing the reaction to proceed at room temperature or with gentle heating is a common strategy. nih.gov
The effect of pressure on olefination reactions for stilbene synthesis is less commonly reported in the literature compared to solvent and temperature effects. Most synthetic procedures are conducted at atmospheric pressure. While high-pressure conditions can influence reaction rates and equilibria in some organic reactions, their application in standard stilbene syntheses like the Wittig or HWE reactions is not a routine practice for controlling stereoselectivity.
The following table outlines the general influence of temperature on the stereochemical outcome of the Horner-Wadsworth-Emmons reaction.
| Temperature | Predominant Isomer | Rationale |
| Higher (e.g., room temp. to reflux) | (E) | Favors thermodynamic control, leading to the more stable trans-alkene. wikipedia.org |
| Lower (e.g., -78 °C) | May increase (Z) selectivity | Favors kinetic control, where the less stable cis-alkene may be formed faster. |
Isolation and Purification Strategies in Research Synthesis
Following the synthesis of this compound, a mixture of (E) and (Z) isomers, along with reaction byproducts, is typically obtained. Therefore, effective isolation and purification strategies are essential to obtain the desired (E)-isomer in high purity.
Recrystallization is a primary and often highly effective method for purifying solid stilbene derivatives. mnstate.edu The choice of solvent is critical for successful recrystallization. rochester.edureddit.com An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, allowing for the formation of pure crystals upon cooling. mnstate.edu For stilbene compounds, common recrystallization solvents include ethanol, hexane, or mixtures such as ethanol/water. rochester.edureddit.com A patent for the synthesis of (E)-3,4',5-trimethoxystilbene specifies recrystallization from an ethanol/water mixture to obtain white lamellar crystals. google.com The higher stability and more ordered packing of the (E)-isomer in a crystal lattice often facilitate its separation from the less stable (Z)-isomer through crystallization.
Chromatographic techniques are also widely used for the separation of stilbene isomers. researchgate.net Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method for separating compounds with different polarities. rsc.org The (E) and (Z) isomers of stilbenes often exhibit slightly different polarities, allowing for their separation by this technique. For more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed, offering higher resolution. tamu.edu
A summary of common purification techniques is provided in the table below.
| Purification Method | Principle | Typical Solvents/Stationary Phases |
| Recrystallization | Difference in solubility between the desired compound and impurities at different temperatures. | Ethanol, Hexane, Ethanol/Water mixtures. google.comrochester.edureddit.com |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. | Silica gel or alumina with solvent systems like hexane/ethyl acetate. rsc.org |
| Preparative HPLC | High-resolution separation based on differential partitioning between a mobile and stationary phase. | Reversed-phase C18 columns with mobile phases like methanol/water or acetonitrile/water. |
Stereoselective Synthesis of the (E)-Isomer
Achieving a high degree of stereoselectivity in favor of the (E)-isomer is a primary goal in the synthesis of stilbene derivatives like this compound. The thermodynamically more stable nature of the (E)-isomer is often exploited in synthetic strategies to drive the reaction towards the desired product. nih.gov
Factors Influencing E/Z Stereoselectivity in Stilbene Synthesis
Several factors can be manipulated to influence the (E)/(Z) ratio in stilbene synthesis. The Horner-Wadsworth-Emmons reaction is particularly well-suited for the stereoselective synthesis of (E)-alkenes. wikipedia.orgnrochemistry.com The key factors influencing this selectivity include:
Structure of the Phosphonate Reagent: The use of stabilized phosphonate ylides in the HWE reaction generally leads to a high preference for the (E)-isomer. nrochemistry.com
Choice of Base: The nature of the base used for deprotonating the phosphonate can affect the stereochemical outcome. Strong, non-nucleophilic bases are commonly used.
Reaction Temperature: As previously discussed, higher temperatures tend to favor the formation of the (E)-isomer by allowing the reaction to reach thermodynamic equilibrium. wikipedia.org
Solvent: The solvent can influence the stability of the reaction intermediates, with polar aprotic solvents generally favoring the (E)-product in HWE reactions. conicet.gov.ar
In the Wittig reaction, the stereoselectivity is highly dependent on the nature of the ylide. Stabilized ylides, which are less reactive, typically yield the (E)-alkene, while non-stabilized ylides often favor the (Z)-alkene. cram.com For the synthesis of this compound, a Horner-Wadsworth-Emmons approach or a Wittig reaction with a stabilized ylide would be the preferred methods to ensure high (E)-selectivity.
The following table summarizes the key factors influencing (E)-selectivity in the Horner-Wadsworth-Emmons reaction.
| Factor | Condition Favoring (E)-Isomer | Rationale |
| Phosphonate Ylide | Stabilized (e.g., with an ester group) | Promotes reversibility of the initial addition, leading to the thermodynamically favored product. nrochemistry.com |
| Temperature | Higher (e.g., room temperature or above) | Allows for equilibration of intermediates to the more stable transoid arrangement. wikipedia.org |
| Solvent | Polar aprotic (e.g., THF, DMF) | Solvates and stabilizes the charged intermediates, facilitating the pathway to the (E)-isomer. conicet.gov.ar |
Experimental Verification of Stereochemical Purity in Research Batches
After synthesis and purification, it is crucial to experimentally verify the stereochemical purity of the this compound. The primary analytical technique for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR. researchgate.netchegg.com
The (E) and (Z) isomers of stilbenes can be readily distinguished by the chemical shifts and coupling constants of their vinylic protons. rsc.orglibretexts.org
Coupling Constant (J-value): The most definitive feature is the coupling constant between the two vinylic protons. For the (E)-isomer, the protons are in a trans relationship, resulting in a large coupling constant, typically in the range of 12-18 Hz. In contrast, the cis protons of the (Z)-isomer exhibit a smaller coupling constant, usually between 6-12 Hz.
Chemical Shift: The vinylic protons of the (E)-isomer generally resonate at a different chemical shift compared to those of the (Z)-isomer. The exact chemical shifts will depend on the specific substitution pattern of the stilbene.
The ratio of the (E) to (Z) isomers in a mixture can be determined by integrating the respective signals of the vinylic protons in the ¹H NMR spectrum. chegg.com A high degree of stereochemical purity is confirmed by the presence of a single set of vinylic proton signals corresponding to the (E)-isomer and the absence of signals for the (Z)-isomer.
Other analytical techniques such as melting point analysis can also provide an indication of purity, as the (E)- and (Z)-isomers typically have different melting points. The (E)-isomer, being more symmetrical and stable, generally has a higher melting point.
The table below summarizes the expected ¹H NMR characteristics for the vinylic protons of (E)- and (Z)-stilbenes.
| Isomer | Vinylic Proton Relationship | Typical Coupling Constant (J) |
| (E) | trans | 12 - 18 Hz |
| (Z) | cis | 6 - 12 Hz |
Advanced Spectroscopic and Structural Characterization in Research Context
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals, providing definitive proof of the compound's identity and isomeric purity.
High-Resolution ¹H and ¹³C NMR for Assignment of Stilbene (B7821643) Protons and Carbons
One-dimensional ¹H and ¹³C NMR spectra offer the initial and most critical data for structural assignment.
The ¹H NMR spectrum of (E)-3,4,5-Trimethoxy-4'-nitrostilbene is expected to exhibit distinct signals corresponding to each unique proton environment. The protons on the 4'-nitro-substituted phenyl ring typically appear as a well-defined AA'BB' system. Due to the strong electron-withdrawing nature of the nitro group, the ortho protons (H-2' and H-6') are significantly deshielded and appear far downfield, while the meta protons (H-3' and H-5') resonate at a slightly higher field. stackexchange.com The protons on the 3,4,5-trimethoxy-substituted ring (H-2 and H-6) are chemically equivalent and appear as a single peak, a singlet.
A key diagnostic feature for the stilbene core is the signals from the vinylic protons (H-α and H-β). Their large coupling constant (J), typically in the range of 15-17 Hz, is characteristic of a trans or (E)-configuration across the double bond. rsc.org The three methoxy (B1213986) groups at positions 3, 4, and 5 yield two distinct singlets: one with an integration of six protons for the equivalent C-3 and C-5 methoxy groups, and another integrating to three protons for the C-4 methoxy group.
The ¹³C NMR spectrum provides information on the carbon skeleton. The electron-withdrawing nitro group causes the ipso-carbon (C-4') and the ortho-carbons (C-2', C-6') to be deshielded, shifting them downfield. stackexchange.com Conversely, the electron-donating methoxy groups shield the carbons they are attached to (C-3, C-4, C-5), shifting them upfield relative to unsubstituted benzene. The vinylic carbons (C-α and C-β) and the remaining aromatic carbons can be assigned based on established substituent effects and correlation data from 2D NMR experiments.
| Predicted ¹H NMR Data (500 MHz, CDCl₃) | Predicted ¹³C NMR Data (125 MHz, CDCl₃) | ||
|---|---|---|---|
| Position | δ (ppm), Multiplicity, J (Hz) | Position | δ (ppm) |
| H-2, H-6 | ~6.75 (s) | C-1 | ~132.5 |
| H-2', H-6' | ~8.20 (d, J ≈ 8.8) | C-2, C-6 | ~104.5 |
| H-3', H-5' | ~7.65 (d, J ≈ 8.8) | C-3, C-5 | ~153.0 |
| H-α | ~7.10 (d, J ≈ 16.5) | C-4 | ~139.0 |
| H-β | ~7.25 (d, J ≈ 16.5) | C-1' | ~144.0 |
| 3,5-OCH₃ | ~3.90 (s) | C-2', C-6' | ~127.0 |
| 4-OCH₃ | ~3.95 (s) | C-3', C-5' | ~124.0 |
| C-4' | ~147.0 | ||
| C-α | ~125.0 | ||
| C-β | ~132.0 | ||
| 3,5-OCH₃ | ~56.2 | ||
| 4-OCH₃ | ~61.0 |
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Regioisomer Analysis
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the complex connectivity and definitively distinguishing between potential regioisomers. mdpi.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a strong cross-peak between the vinylic protons H-α and H-β, confirming their direct coupling. It would also show correlations between the adjacent protons on the 4'-nitrophenyl ring (H-2'/H-6' with H-3'/H-5'). uvic.ca
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map protons to the carbons to which they are directly attached (¹JCH coupling). libretexts.orgyoutube.comlibretexts.org This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its known proton signal. For example, the singlet at ~6.75 ppm would correlate to the carbon signal at ~104.5 ppm, assigning these to H-2/H-6 and C-2/C-6, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for mapping the complete molecular structure. It reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). libretexts.orgyoutube.comlibretexts.org Key HMBC correlations would include:
The vinylic proton H-α showing correlations to the ipso-carbon of the trimethoxyphenyl ring (C-1) and the other vinylic carbon (C-β).
The vinylic proton H-β showing correlations to the ipso-carbon of the nitrophenyl ring (C-1') and the other vinylic carbon (C-α).
The protons of the methoxy groups showing a three-bond correlation to the specific aromatic carbon they are attached to, confirming the 3,4,5-substitution pattern.
The aromatic protons H-2/H-6 showing correlations to carbons C-3/C-5 and C-4, confirming the connectivity within the trimethoxyphenyl ring.
| Key Expected 2D NMR Correlations | ||
|---|---|---|
| Experiment | Proton (¹H) | Correlated Nucleus (¹H or ¹³C) |
| COSY | H-α | H-β |
| H-2'/H-6' | H-3'/H-5' | |
| HSQC/HMQC | H-2, H-6 | C-2, C-6 |
| H-α | C-α | |
| 3,5-OCH₃ | 3,5-OCH₃ | |
| HMBC | H-α | C-1, C-2, C-6, C-β |
| H-β | C-1', C-2', C-6', C-α | |
| 4-OCH₃ | C-4 |
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragment Analysis
Mass spectrometry is a crucial analytical technique that provides information about the mass, and therefore the molecular formula and fragmentation pattern, of a compound. Different ionization methods offer distinct advantages.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that typically generates intact molecular ions with minimal fragmentation. rsc.org For this compound, analysis in positive ion mode would be expected to produce the protonated molecular ion [M+H]⁺ and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In tandem mass spectrometry (MS/MS) experiments, collision-induced dissociation (CID) of the precursor ion can provide structural information. Common fragmentation pathways for nitroaromatic compounds can include the loss of NO₂ or NO radicals. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an excellent method for assessing the purity of a sample and identifying any volatile impurities or byproducts from the synthesis. ekb.eg The compound is first vaporized and separated on a GC column before entering the mass spectrometer, which typically uses a hard ionization method like Electron Ionization (EI).
Under EI (70 eV), extensive fragmentation is expected. The resulting mass spectrum, or fragmentation pattern, is a reproducible fingerprint of the molecule. For this stilbene derivative, characteristic fragments would likely arise from:
Cleavage at the vinylic bond.
Loss of a methyl radical (•CH₃) from a methoxy group.
Loss of a nitro group (•NO₂).
Loss of a nitroso group (•NO). youtube.com
Sequential loss of formaldehyde (B43269) (CH₂O) from methoxy groups.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of an ion's mass-to-charge ratio, often to within a few parts per million (ppm). uci.edu This precision allows for the determination of a compound's elemental composition. researchgate.netnih.gov The calculated exact mass (monoisotopic mass) of this compound is determined by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). missouri.edusisweb.com By comparing the experimentally measured mass to the calculated mass, the molecular formula can be confirmed with a high degree of confidence, distinguishing it from other potential formulas with the same nominal mass.
| Mass Spectrometry Data for this compound | |
|---|---|
| Molecular Formula | C₁₇H₁₇NO₅ |
| Nominal Mass | 315 u |
| Calculated Exact Mass ([M]) | 315.11067 u |
| Calculated Exact Mass ([M+H]⁺) | 316.11845 u |
| Calculated Exact Mass ([M+Na]⁺) | 338.09989 u |
Chromatographic Methodologies for Purity Assessment and Isolation of Analogues
The analysis and purification of this compound and its analogues rely on advanced chromatographic techniques that offer high resolution, sensitivity, and efficiency. These methods are crucial for assessing the purity of synthesized compounds, isolating them from complex reaction mixtures, and preparing them for further spectroscopic and biological evaluation.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV/VIS, DAD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of stilbene derivatives due to its versatility and resolving power. measurlabs.com For a compound like this compound, which possesses strong chromophores, UV/VIS detection is particularly effective. The extensive conjugated π-system of the stilbene backbone, coupled with the electron-donating trimethoxy groups and the electron-withdrawing nitro group, results in significant absorption in the UV-Visible range. researchgate.net
A Diode-Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is often preferred over a standard UV/VIS detector. shimadzu.com While a conventional UV/VIS detector measures absorbance at one or a few pre-selected wavelengths, a DAD scans a wide range of wavelengths simultaneously, providing a complete UV-Vis spectrum for any eluting peak. measurlabs.comshimadzu.com This capability is invaluable for peak purity assessment, as it can reveal the presence of co-eluting impurities with different spectral profiles, and for compound identification by comparing the acquired spectrum with that of a known standard. shimadzu.com
The selection of chromatographic conditions, including the stationary phase (e.g., C18, Phenyl) and mobile phase composition (e.g., acetonitrile/water or methanol (B129727)/water gradients), is optimized to achieve baseline separation of the target compound from starting materials, by-products, and other related analogues. lcms.czresearchgate.net
Table 1: Typical HPLC-DAD Parameters for Analysis of this compound
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides hydrophobic interaction for separation of stilbenes. |
| Mobile Phase | Gradient of Acetonitrile and Water | Elutes compounds based on polarity. |
| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape. |
| Detection | DAD (e.g., 200-400 nm) | Acquires full UV-Vis spectra for peak identification and purity. |
| Column Temp. | 25-30 °C | Maintains reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical runs. |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. lcms.cz This reduction in particle size leads to a dramatic increase in chromatographic efficiency, resolution, and speed. lcms.cz For the analysis of this compound, UPLC can provide much sharper and narrower peaks, allowing for better separation of closely related isomers and impurities that might not be resolved by HPLC. lcms.cz The increased pressure tolerance of UPLC systems allows for the use of longer columns and/or higher flow rates, significantly reducing analysis times without sacrificing resolution. lcms.cz This high-throughput capability is particularly advantageous in research settings for rapid purity checks of multiple samples or for screening libraries of analogous compounds.
Hyphenated LC-MS and LC-NMR for Integrated Separation and Structural Information
To obtain unambiguous structural information alongside chromatographic separation, HPLC and UPLC systems are often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
LC-MS: In LC-MS, the eluent from the chromatography column is directed into a mass spectrometer. mdpi.com This technique combines the separation power of LC with the sensitive and specific detection of MS. For this compound, LC-MS can provide the molecular weight of the compound with high accuracy, confirming its elemental composition. Furthermore, fragmentation patterns obtained through tandem MS (MS/MS) can offer valuable structural information about the different parts of the molecule, aiding in the identification of unknown analogues or degradation products. mdpi.com
LC-NMR: While less common due to lower sensitivity compared to MS, LC-NMR is a powerful tool for the direct structural elucidation of compounds in a mixture. After separation on the LC column, the eluent flows through a specialized NMR flow cell. This allows for the acquisition of 1D and 2D NMR spectra (like ¹H, COSY) of the isolated compound without the need for traditional offline fraction collection and sample preparation. core.ac.uk This can be particularly useful for identifying unstable compounds or for complex mixtures where isolation is challenging.
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of its structure, stereochemistry, and detailed conformational features. nih.govmdpi.com
Determination of Conformation and Intermolecular Interactions
The crystal structure reveals the molecule's conformation, including bond lengths, bond angles, and torsion angles. researchgate.net For stilbene derivatives, a key feature is the degree of planarity across the central ethylene (B1197577) bridge and the two aromatic rings. While the trans-stilbene (B89595) scaffold tends towards planarity to maximize conjugation, steric hindrance from substituents can cause the phenyl rings to twist out of the plane of the C=C double bond. researchgate.net
Analysis of the crystal structure of compounds with similar substitution patterns, such as other trimethoxy-substituted stilbenes, shows that the molecule is nearly planar. researchgate.net Intermolecular interactions, which govern how molecules pack together in the crystal lattice, can be meticulously analyzed. nih.govmdpi.com For this compound, one would expect to observe various weak non-covalent interactions, such as:
C-H···O hydrogen bonds: Involving hydrogen atoms from the phenyl rings or methoxy groups and oxygen atoms of the nitro or methoxy groups on neighboring molecules. mdpi.com
C-H···π interactions: Where a C-H bond points towards the electron-rich π-system of an aromatic ring of an adjacent molecule. researchgate.net
π-π stacking: Offset stacking interactions between the aromatic rings of adjacent molecules.
Table 2: Expected Crystallographic Data and Interaction Types for this compound
| Parameter | Expected Observation | Significance |
|---|---|---|
| Molecular Conformation | Near-planar stilbene core with slight twists of phenyl rings. | Confirms (E)-isomer configuration and reveals steric effects of substituents. |
| C=C Bond Length | ~1.33 Å | Typical for a double bond in a conjugated system. |
| C-C Single Bonds (Stilbene) | ~1.47 Å | Shorter than a typical C-C single bond due to π-conjugation. |
| Intermolecular Interactions | C-H···O bonds, C-H···π stacking, Dipole-dipole interactions. | Dictates the crystal packing, density, and melting point. |
Analysis of Supramolecular Networks and Non-centrosymmetric Space Groups
The collective effect of intermolecular interactions leads to the formation of a three-dimensional supramolecular network. nih.govrsc.org The specific arrangement of molecules in the crystal is described by its space group. Molecules with a permanent dipole moment, such as this compound (due to the opposing electron-donating and -withdrawing groups), have the potential to crystallize in non-centrosymmetric space groups. rsc.org
A centrosymmetric space group possesses a center of inversion, meaning that for every atom at coordinates (x, y, z), there is an identical atom at (-x, -y, -z). In such an arrangement, the molecular dipoles often align in an anti-parallel fashion, canceling each other out. researchgate.net In contrast, crystallization in one of the 21 non-centrosymmetric space groups can lead to a net alignment of molecular dipoles, resulting in bulk properties like second-harmonic generation (SHG), a key characteristic of nonlinear optical (NLO) materials. rsc.orgresearchgate.net The study of the supramolecular assembly provides insight into how molecular design can be used to control crystal packing and achieve desired material properties. rsc.org
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Vibrational Spectroscopy for Functional Group and Conformational Insights
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. In the case of this compound, the key vibrational modes are associated with the nitro group, the trimethoxy-substituted ring, the trans-alkene bridge, and the monosubstituted phenyl ring.
The nitro group (NO₂) exhibits characteristic strong asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these bands are typically observed in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net The precise position of these peaks can be influenced by the electronic effects of the rest of the molecule.
The methoxy groups (O-CH₃) attached to the phenyl ring also have distinct vibrational signatures. These include C-H stretching vibrations of the methyl group, typically found just below 3000 cm⁻¹, and the characteristic C-O stretching vibrations. The asymmetric C-O-C stretching usually appears as a strong band around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹. nih.gov
The trans-alkene C=C double bond, a defining feature of the stilbene core, gives rise to a C=C stretching vibration around 1600 cm⁻¹. clinicsearchonline.org However, this can sometimes overlap with aromatic ring vibrations. The most telling vibration for the trans configuration is the out-of-plane C-H wagging of the alkene hydrogens, which produces a strong, characteristic band in the 960-980 cm⁻¹ region.
Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The substitution pattern on the two aromatic rings influences the C-H out-of-plane bending bands in the 675-900 cm⁻¹ region, which can provide conformational clues.
Table 1: Key FTIR Vibrational Assignments for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric Stretching | Aromatic Nitro (NO₂) | 1520 - 1560 | Strong |
| Symmetric Stretching | Aromatic Nitro (NO₂) | 1340 - 1370 | Strong |
| C-H Stretching | Aromatic | 3000 - 3100 | Medium |
| C=C Stretching | Aromatic Rings | 1580 - 1610 | Medium |
| C=C Stretching | Alkene (Stilbene Bridge) | ~1600 | Medium |
| Trans C-H Wagging | Alkene (Stilbene Bridge) | 960 - 980 | Strong |
| Asymmetric C-O-C Stretching | Methoxy (Ar-O-CH₃) | 1240 - 1260 | Strong |
| Symmetric C-O-C Stretching | Methoxy (Ar-O-CH₃) | 1030 - 1050 | Strong |
Note: The data in this table is based on characteristic frequencies for the specified functional groups and may vary slightly for the specific molecule.
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic light. nsf.gov Vibrational modes that result in a change in molecular polarizability are Raman active. utwente.nl For a molecule like this compound, which possesses a center of symmetry in its stilbene core, Raman spectroscopy is particularly useful because vibrations that are weak or forbidden in the IR spectrum can be strong in the Raman spectrum.
The symmetric vibrations of the molecule are often prominent in Raman spectra. Key applications include:
Stilbene Backbone: The C=C stretching of the central alkene bridge, often around 1640 cm⁻¹, and the C-phenyl stretching vibrations are typically very strong in the Raman spectrum of stilbenes, providing clear confirmation of the core structure. researchgate.net
Aromatic Rings: The symmetric "breathing" modes of the phenyl rings give rise to intense Raman signals.
Nitro Group: The symmetric NO₂ stretch, also visible in FTIR, typically produces a strong and easily identifiable Raman band, making it a useful diagnostic peak.
Because this compound is a colored compound with an extended π-conjugated system, it is a candidate for Resonance Raman (RR) spectroscopy. nsf.gov By using a laser excitation wavelength that falls within the molecule's electronic absorption band, a significant enhancement of specific Raman bands can be achieved. This enhancement is particularly pronounced for the vibrational modes associated with the chromophore—the part of the molecule responsible for light absorption. In this case, the vibrations of the entire conjugated system, from the trimethoxy-phenyl ring through the alkene bridge to the nitrophenyl ring, would be selectively enhanced, providing detailed information about the structure of the molecule in its excited electronic state.
UV-Visible Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The spectrum of this compound is dominated by its extended π-conjugated system, which is further modulated by the presence of electron-donating and electron-withdrawing groups.
This compound is a classic example of a "push-pull" or donor-acceptor system. The three methoxy (-OCH₃) groups on one phenyl ring act as strong electron-donating groups (the "push"), while the nitro (-NO₂) group on the other ring is a powerful electron-withdrawing group (the "pull"). This arrangement facilitates a significant intramolecular charge transfer (ICT) upon electronic excitation.
The UV-Vis spectrum is expected to show two main absorption bands:
A higher-energy band at shorter wavelengths (typically < 300 nm) corresponding to π → π* transitions localized primarily within the aromatic rings (benzenoid bands).
A lower-energy, high-intensity band at a longer wavelength (λ_max), likely in the near-UV or visible region (~350-450 nm), which is characteristic of the ICT from the electron-rich trimethoxyphenyl moiety to the electron-deficient nitrophenyl moiety across the stilbene bridge. researchgate.net This ICT band is responsible for the compound's color.
The position and intensity of the λ_max are highly sensitive to the solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, the excited state, which has a larger dipole moment due to the charge transfer, is stabilized more than the ground state. This stabilization typically leads to a bathochromic (red) shift, meaning the absorption maximum moves to a longer wavelength. uomustansiriyah.edu.iq
Table 2: Expected UV-Visible Absorption Data for this compound
| Transition Type | Chromophore System | Expected λ_max Range (nm) | Key Characteristics |
|---|---|---|---|
| π → π* | Phenyl Rings | 250 - 300 | High intensity, less sensitive to solvent polarity. |
Note: The specific λ_max values are estimations based on related nitrostilbene derivatives and push-pull systems. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| cis-stilbene |
| trans-stilbene |
| (E)-3,4,5-trimethoxy-4'-hydroxystilbene |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules. For complex organic molecules like (E)-3,4,5-Trimethoxy-4'-nitrostilbene, these computational methods provide a framework for understanding its structure-property relationships at the atomic level.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic structure of molecules in their ground state. epstem.netclinicsearchonline.org It allows for the accurate calculation of various molecular properties, providing a balance between computational cost and accuracy. DFT methods are employed to determine the optimized geometry, electronic energy, and distribution of electron density within the molecule. For this compound, DFT calculations would confirm a stable geometric configuration where the stilbene (B7821643) backbone allows for extensive π-conjugation between the two substituted phenyl rings.
The analysis of Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's electronic behavior and reactivity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key descriptor of molecular stability and reactivity. researchgate.net A smaller energy gap generally signifies a molecule that is more easily polarized, more chemically reactive, and has higher biological activity. nih.govresearchgate.net
In this compound, the presence of electron-donating trimethoxy groups on one phenyl ring and a potent electron-withdrawing nitro group on the other creates a "push-pull" system. This electronic arrangement is expected to significantly lower the HOMO-LUMO gap compared to unsubstituted stilbene. The HOMO is anticipated to be localized primarily on the electron-rich 3,4,5-trimethoxyphenyl moiety, while the LUMO would be concentrated on the electron-deficient 4'-nitrophenyl ring. This separation of frontier orbitals facilitates intramolecular charge transfer (ICT) upon electronic excitation, a characteristic feature of push-pull chromophores. semanticscholar.org
| Parameter | Description | Expected Trend for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | Relatively high (less negative) due to electron-donating groups. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | Relatively low (more negative) due to the electron-withdrawing group. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO; indicates chemical reactivity and kinetic stability. | Small, suggesting high reactivity and polarizability. |
| Electronic Excitation | Transition of an electron from an occupied to an unoccupied orbital, often from HOMO to LUMO. | Characterized by a significant intramolecular charge transfer from the trimethoxy-phenyl to the nitrophenyl moiety. |
Molecular Orbital Analysis
A detailed molecular orbital analysis extends beyond the HOMO and LUMO to provide a complete picture of electron distribution. For this compound, the π-orbitals are of particular interest due to the conjugated system spanning the entire molecule. The analysis would show significant p-orbital contributions from the carbon atoms of both aromatic rings and the vinyl bridge, forming a continuous network for electron delocalization. The electron-donating effect of the methoxy (B1213986) groups increases the electron density in the π-system of their attached ring, while the electron-withdrawing nitro group decreases it in the other, which is consistent with the expected localization of the HOMO and LUMO.
Reactivity Indices and Fukui Functions
Conceptual DFT provides a set of reactivity indices that quantify and predict the chemical behavior of a molecule. These include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). Fukui functions are local reactivity descriptors that identify which atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. ymerdigital.comscm.com
For this compound, the Fukui functions would predict distinct regions of reactivity. The electron-rich trimethoxyphenyl ring is expected to be the primary site for electrophilic attack. Conversely, the electron-deficient nitrophenyl ring, particularly the carbon atom attached to the nitro group and the nitrogen atom of the nitro group itself, would be the most probable sites for nucleophilic attack. The presence of a nitro group is known to strongly influence local reactivity and can be associated with specific signatures in Fukui function analysis. mdpi.com
| Reactivity Descriptor | Predicted Site on this compound |
| Electrophilic Attack | Atoms on the 3,4,5-trimethoxyphenyl ring. |
| Nucleophilic Attack | Atoms on the 4'-nitrophenyl ring, especially near the nitro group. |
| Radical Attack | Likely to have sites on both rings, with specificity depending on the nature of the radical species. |
Conformational Analysis and Potential Energy Surfaces
Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies. For stilbene derivatives, a key feature is the planarity of the molecule, which maximizes the overlap of p-orbitals and the extent of π-conjugation. Crystal structure studies of similar molecules, such as 4-nitrostilbene, show a nearly planar conformation with only a small dihedral angle between the phenyl rings. nih.gov It is expected that this compound also adopts a predominantly planar ground-state conformation to maximize electronic conjugation. Substituents in the ortho positions can induce significant steric hindrance, forcing the rings out of planarity, but the substitution pattern in this molecule is not expected to cause major steric clashes that would disrupt the planar stilbene core. researchgate.net
Impact of Substituents on Stilbene E/Z Isomer Stability
Stilbenes exist as two geometric isomers: the E (trans) and Z (cis) forms. For the parent stilbene molecule and its derivatives, the E isomer is overwhelmingly the more thermodynamically stable form. mdpi.com This preference is attributed to the significant steric hindrance between the two phenyl rings in the Z isomer, which forces them into a crowded, higher-energy conformation. The energy barrier for the thermal isomerization from the less stable Z isomer to the more stable E isomer is substantial, making the process unlikely without an external energy input, such as UV irradiation. rsc.org While the "push-pull" electronic nature of the substituents in this compound profoundly affects its electronic and optical properties, it does not override the fundamental steric factors that govern the relative stability of the geometric isomers. Therefore, the (E)-isomer remains the more stable and predominant form.
Torsional Barriers and Molecular Flexibility
The molecular flexibility of this compound is primarily dictated by the rotational barriers around the single bonds connecting the phenyl rings to the central ethylenic bridge. Theoretical studies on the parent compound, trans-stilbene (B89595), provide a fundamental framework for understanding these dynamics. For trans-stilbene, the key motions involve the independent rotation of the phenyl rings and a "pedalling" motion of the central double bond. researchgate.net High-level calculations have established that trans-stilbene favors a planar conformation in its ground state. researchgate.net
For this compound, the substitution pattern significantly influences these torsional barriers. The presence of three bulky methoxy groups on one phenyl ring and a nitro group on the other introduces steric and electronic effects. The rotation of the 3,4,5-trimethoxyphenyl group is expected to have a higher energy barrier compared to unsubstituted stilbene due to steric hindrance from the ortho-methoxy groups. Similarly, the rotation of the 4'-nitrophenyl group is influenced by the electronic conjugation between the nitro group and the π-system of the stilbene backbone. This conjugation stabilizes the planar conformation, thus increasing the energy barrier for rotation.
Table 1: Estimated Torsional Barriers for Stilbene Analogues Note: This table is illustrative, based on computational studies of related molecules. Specific values for this compound require dedicated calculation.
| Compound | Rotational Motion | Estimated Barrier (kcal/mol) | Reference Principle |
|---|---|---|---|
| trans-Stilbene | Single Phenyl Ring Rotation | ~1.5 - 3.0 | researchgate.net |
| This compound | Nitrophenyl Ring Rotation | > 3.0 | Increased conjugation |
| This compound | Trimethoxyphenyl Ring Rotation | > 3.0 | Steric hindrance |
Simulation of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound, providing a direct link between the molecule's structure and its spectral signature.
Prediction of NMR Chemical Shifts and Coupling Constants
Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts. These predictions are essential for confirming the molecular structure and assigning experimental spectra. The calculated chemical shifts are typically benchmarked against a reference compound, such as tetramethylsilane (B1202638) (TMS).
For this compound, the chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing nitro group. The protons on the trimethoxyphenyl ring are expected to be shielded (shifted upfield) compared to benzene, while the protons on the nitrophenyl ring will be significantly deshielded (shifted downfield). The ethylenic protons' chemical shifts and their coupling constant are particularly diagnostic. A large vicinal coupling constant (³JHH) of approximately 15-18 Hz is characteristic of the trans (E) configuration of the double bond. ipb.pt
Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants Note: This is a hypothetical table based on known substituent effects in stilbene systems. Actual values may vary.
| Proton | Predicted Chemical Shift (ppm) | Predicted Coupling Constant (Hz) | Rationale |
|---|---|---|---|
| H-α / H-β (ethylenic) | 7.0 - 7.5 | ³JHH ≈ 16 Hz | Trans configuration |
| H-2', H-6' (ortho to NO₂) | ~8.2 | ³JHH ≈ 8-9 Hz | Strong deshielding by NO₂ group |
| H-3', H-5' (meta to NO₂) | ~7.7 | ³JHH ≈ 8-9 Hz | Deshielding by NO₂ group |
| H-2, H-6 | ~6.8 | ⁴JHH ≈ 2 Hz | Shielding by OCH₃ groups |
| OCH₃ (para) | ~3.8 | - | Typical methoxy shift |
| OCH₃ (meta) | ~3.9 | - | Typical methoxy shift |
Vibrational Spectra Simulation (IR, Raman, VCD, ROA)
The simulation of vibrational spectra, such as Infrared (IR) and Raman, is typically performed using DFT calculations to determine the normal modes of vibration and their corresponding frequencies. These theoretical spectra are crucial for assigning the bands observed in experimental measurements. The potential energy distribution (PED) analysis is often used to characterize the nature of each vibrational mode.
For this compound, the simulated IR and Raman spectra would be dominated by characteristic group frequencies. Key vibrational modes include:
NO₂ stretching: Strong, distinct bands for the asymmetric (around 1500-1540 cm⁻¹) and symmetric (around 1330-1360 cm⁻¹) stretches are expected, which are characteristic of aromatic nitro compounds. esisresearch.org
C-O stretching: Vibrations associated with the methoxy groups would appear in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). esisresearch.org
C=C stretching: The central alkene bond stretch would give rise to a band around 1620-1640 cm⁻¹.
Trans C-H bend: A strong out-of-plane C-H bending vibration for the trans-alkene protons is expected around 960-980 cm⁻¹, providing clear evidence for the (E)-isomer.
Advanced techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) can provide information about the molecule's chirality. While the ground state of this compound is achiral, chiral conformations can be populated due to thermal motion along the torsional coordinates, which could potentially be probed by these methods.
Table 3: Predicted Characteristic Vibrational Frequencies Note: Frequencies are based on computational studies of related nitro- and methoxy-substituted aromatic compounds.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| NO₂ Asymmetric Stretch | 1500 - 1540 | Strong | Medium |
| NO₂ Symmetric Stretch | 1330 - 1360 | Strong | Strong |
| C=C (alkene) Stretch | 1620 - 1640 | Medium | Strong |
| C-O (aryl-ether) Stretch | 1240 - 1260 | Strong | Medium |
| C-H (trans-alkene) Out-of-Plane Bend | 960 - 980 | Strong | Weak |
Solvent Effects in Theoretical Models
The properties of this compound, a polar molecule, can be significantly influenced by its environment, particularly the solvent. Theoretical models must account for these solvent effects to provide realistic predictions. researchgate.net
Implicit Solvation Models (e.g., PCM)
Implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods for incorporating bulk solvent effects. researchgate.net In this approach, the solvent is treated as a continuous dielectric medium characterized by its dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated.
For a polar molecule like this compound, PCM is effective in predicting changes in conformational stability, electronic properties, and spectroscopic shifts in different solvents. For instance, polar solvents are expected to stabilize the more polar ground state of the molecule, potentially altering torsional barriers and influencing the UV-Vis absorption spectrum.
Explicit Solvent Molecule Inclusion in Simulations
While implicit models capture bulk effects, they cannot describe specific short-range interactions like hydrogen bonding. Explicit solvent models address this by including a number of individual solvent molecules in the quantum mechanical calculation. arxiv.orgpitt.edu This "microsolvation" or QM/MM (Quantum Mechanics/Molecular Mechanics) approach treats the solute and the first solvation shell with high-level quantum mechanics, while the rest of the solvent is treated with a simpler model.
For this compound, explicit solvent models would be particularly important in protic solvents like water or alcohols. These solvent molecules can form hydrogen bonds with the oxygen atoms of the nitro and methoxy groups. Such specific interactions can have a profound effect on the molecule's electronic structure, excited-state dynamics, and vibrational frequencies. researchgate.net For example, studies on other nitroaromatic compounds have shown that strong interactions between a solvent molecule and a nitro group can significantly alter excited-state reactivity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in modern drug discovery and materials science. These computational methodologies establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. For this compound and related compounds, these approaches have been instrumental in predicting their potential as therapeutic agents and understanding the structural features that govern their behavior.
Development of Predictive Models for Biological Activity based on Structural Descriptors
The development of predictive QSAR models for the biological activity of stilbene derivatives, including those structurally related to this compound, has been a significant area of research. These models are constructed by correlating various molecular descriptors with experimentally determined biological activities, such as anticancer or anti-inflammatory effects.
One approach involves three-dimensional QSAR (3D-QSAR) analysis. For a series of trans-stilbene derivatives, a 3D-QSAR model was developed to identify key molecular features responsible for their inhibitory activity against cytochrome P450 1B1 (CYP1B1), an enzyme implicated in cancer. nih.gov Such models, once validated, can be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent and selective inhibitors. nih.gov The predictive power of these models is crucial for prioritizing candidates for further experimental investigation. nih.gov
The selection of appropriate molecular descriptors is a critical step in building a robust QSAR model. These descriptors can be categorized based on their dimensionality (0D, 1D, 2D, and 3D) and can encompass a wide range of properties, including electronic, steric, and hydrophobic characteristics. jmaterenvironsci.com For nitroaromatic compounds, descriptors such as hydrophobicity and the energy of the lowest unoccupied molecular orbital (ELUMO) have been shown to be important indicators of their biological activity, including mutagenicity. nih.gov
The table below illustrates the types of molecular descriptors that are typically employed in QSAR studies of stilbene-like molecules.
| Descriptor Category | Examples of Descriptors | Relevance to Biological Activity |
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Influences electrostatic interactions with biological targets. |
| Steric | Molecular volume, Surface area, Molar refractivity | Determines the fit of the molecule within a receptor's binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability and transport to the target site. |
| Topological | Connectivity indices, Shape indices | Encodes information about the branching and shape of the molecule. |
| Quantum Chemical | ELUMO, EHOMO, Chemical hardness | Relates to the reactivity and stability of the molecule. |
This table is a representative example of descriptors used in QSAR studies and is not exhaustive.
Correlation of Molecular Descriptors with Photophysical Properties
QSPR studies have been employed to understand and predict the photophysical properties of stilbene derivatives. These properties, such as absorption and emission spectra, are crucial for applications in materials science, for instance, in the development of fluorescent probes and photo-responsive materials.
Computational methods, including theoretical calculations, are used to predict the UV-Vis spectral properties of stilbene isomers. chemrxiv.org For a series of stilbene-substituted octasilicates, density functional theory (DFT) calculations were used to support experimental findings and explain the observed red-shifts in emission spectra. nih.gov These studies revealed that the interaction of stilbene π* orbitals with the LUMO of the silica (B1680970) cage plays a significant role in their photophysical behavior. nih.gov
The photochemistry of methoxy-substituted stilbenes has been investigated in various solvents, revealing that the formation of a highly polarized charge-transfer excited state can significantly influence their photophysical properties, such as fluorescence quantum yield and trans-cis isomerization. nih.govacs.org The unique photophysical properties of these compounds are attributed to their electronic structure in the excited state. nih.gov
The following table showcases key photophysical properties of stilbene derivatives and the molecular descriptors that can be correlated with them.
| Photophysical Property | Relevant Molecular Descriptors | Significance of Correlation |
| Absorption Maximum (λmax) | HOMO-LUMO gap, Conjugation length, Substituent effects (Hammett constants) | Predicts the color of the compound and the energy required for electronic excitation. |
| Emission Maximum (λem) | Stokes shift, Solvent polarity parameters | Determines the color of fluorescence and provides insights into excited-state relaxation processes. |
| Fluorescence Quantum Yield (Φf) | Non-radiative decay rates, Intersystem crossing rates | Indicates the efficiency of the fluorescence process. |
| Excited-State Lifetime (τf) | Radiative and non-radiative decay rates | Measures the duration of the excited state. |
This table provides examples of correlations in QSPR studies of photophysical properties and is for illustrative purposes.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into conformational changes, interactions with the surrounding environment, and the stability of molecular complexes. For this compound and its analogs, MD simulations can reveal crucial information about their flexibility, solvation, and interactions with biological macromolecules.
MD simulations have been used to investigate the interactions between selected stilbenoids, such as resveratrol (B1683913) and its methylated derivatives, and polymers in amorphous solid dispersions. researchgate.net These simulations can elucidate the hydrogen bond networks and the mobility of the stilbenoid molecules within the polymer matrix, which are critical factors for improving the solubility and bioavailability of poorly soluble compounds. researchgate.net
In a study of 2,3,3′,4′-tetramethoxy-trans-stilbene, a combination of experimental techniques and MD simulations provided a detailed picture of the molecule's reorientational dynamics. rsc.orgresearchgate.net The simulations revealed the internal molecular mobility associated with the reorientation of the four methyl groups and highlighted the influence of intramolecular interactions on the activation barriers for these motions. rsc.orgresearchgate.net
Furthermore, MD simulations are instrumental in understanding the binding of stilbene derivatives to their biological targets. For instance, in a study of stilbene derivatives as reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), molecular docking combined with MD simulations was used to explore the possible binding modes and ligand-receptor interactions. mdpi.com Such simulations can provide a dynamic view of the binding process and help identify key amino acid residues involved in the interaction. mdpi.com
The table below summarizes the types of information that can be obtained from molecular dynamics simulations of stilbene derivatives.
| Simulation Aspect | Information Gained | Relevance to Compound Behavior |
| Conformational Analysis | Torsional angle distributions, Principal components of motion | Reveals the flexibility of the molecule and the preferred conformations in solution. |
| Solvation Shell Analysis | Radial distribution functions, Coordination numbers | Describes the arrangement of solvent molecules around the solute and its hydration properties. |
| Hydrogen Bonding Dynamics | Hydrogen bond lifetimes, Number of hydrogen bonds | Characterizes the strength and stability of intramolecular and intermolecular hydrogen bonds. |
| Binding to Biological Targets | Root-mean-square deviation (RMSD), Root-mean-square fluctuation (RMSF) | Assesses the stability of the ligand-protein complex and identifies flexible regions of the protein. |
| Free Energy Calculations | Binding free energies | Predicts the affinity of the ligand for its target, aiding in the design of more potent inhibitors. |
This table illustrates the application of molecular dynamics simulations in studying the dynamic behavior of molecules and is not an exhaustive list.
Biological Activity Studies: in Vitro and Non Human in Vivo Models
Research on Anti-Influenza Virus Properties of Nitrostilbenes
Studies on nitrostilbenes, a class of compounds derived from resveratrol (B1683913), have explored their potential as anti-influenza virus agents. Research has focused on understanding their mechanism of action in cellular models, revealing effects on viral replication, protein synthesis, and host-cell interactions.
In laboratory settings, nitro-containing stilbene (B7821643) compounds have been shown to strongly reduce the replication of the influenza A virus. mdpi.comuniroma1.itnih.govnih.gov The efficacy of these resveratrol derivatives in reducing viral replication at non-toxic concentrations highlights their potential as a foundation for developing new antiviral therapies. mdpi.com In one study, A549 cells were infected with the influenza A PR/8/H1N1 virus and treated with various resveratrol derivatives. The results demonstrated that the nitrostilbene compounds were particularly effective at reducing the synthesis of viral proteins, which is indicative of inhibited viral replication. nih.gov Further experiments showed that supernatants from these treated and infected cells contained a lower number of viral particles, which were less efficient at infecting new cell monolayers, confirming a significant reduction in viral production and infectivity. mdpi.com
The antiviral activity of nitrostilbenes is directly linked to their ability to inhibit the synthesis of key viral proteins. nih.govnih.gov In studies using an In-Cell Western (ICW) assay to quantify viral protein expression, treatment with nitrostilbene derivatives led to a marked decrease in the levels of viral hemagglutinin (HA) protein 24 hours after infection. mdpi.comnih.gov This reduction in viral protein synthesis is a primary mechanism through which these compounds exert their strong anti-influenza activity, effectively curbing the propagation of the virus. mdpi.comuniroma1.it
Nitrostilbenes appear to exert their antiviral effects not by acting as antioxidants, but by interfering with host cell pathways that the influenza virus hijacks for its life cycle. mdpi.comuniroma1.itnih.govnih.gov Research indicates that, similar to resveratrol, these compounds interfere with the nuclear-cytoplasmic trafficking of the viral nucleoprotein (NP). mdpi.comuniroma1.itnih.gov This process is crucial for viral replication. The likely mechanism is the inhibition of specific cellular kinases that are involved in regulating steps of the virus's life cycle. mdpi.comuniroma1.it By impairing these essential host cell pathways, nitrostilbenes disrupt the ability of the virus to replicate efficiently. mdpi.com
Investigation of Antifungal Activities
The compound 1-(3',4',5'-trimethoxyphenyl)-2-nitroethylene (TMPN), a structure closely related to (E)-3,4,5-Trimethoxy-4'-nitrostilbene, has been examined for its antifungal properties against a wide array of fungal strains.
TMPN has demonstrated significant fungicidal activity against a large number of fungal pathogens. nih.gov In a comprehensive study, it was found to be effective against the majority of 132 reference strains and clinical isolates. nih.gov Its fungicidal action was observed against various basidiomycetes, endomycetes, and hyphomycetes. nih.gov Notably, the compound's effectiveness extends to fungal strains that have developed resistance to common antifungal drugs such as fluconazole, ketoconazole, amphotericin B, and flucytosine. nih.gov Kill-curve analyses confirmed the fungicidal (lethal) action of TMPN, showing that the killing effect is dependent on both the concentration of the compound and the duration of exposure. nih.gov
The potency of an antifungal agent can be quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth, and its Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death. nih.govidexx.nl For a compound to be considered fungicidal, the MFC/MIC ratio should be low (typically ≤ 4).
Studies on TMPN revealed potent fungicidal activity, with MFC/MIC ratios of ≤ 2 for a high percentage of clinical isolates tested. nih.gov This indicates that the concentration needed to kill the fungi is very close to the concentration needed to simply inhibit their growth.
Table 1: Fungicidal Activity of 1-(3',4',5'-trimethoxyphenyl)-2-nitroethylene (TMPN) against Clinical Isolates Data derived from studies on TMPN, a closely related compound.
| Fungal Species | Percentage of Isolates with MFC/MIC Ratio ≤ 2 |
| Cryptococcus neoformans | 96% |
| Candida albicans | 71% |
| Source: nih.gov |
In Vitro Cancer Cell Growth Inhibitory Activities
Research into the anticancer properties of stilbenoids often involves evaluating their effects on cancer cell viability, the cytoskeleton, and cell division. While numerous analogues of resveratrol and combretastatin (B1194345) A-4 containing a 3,4,5-trimethoxyphenyl moiety have been synthesized and tested, specific data for this compound are not available in the reviewed literature.
Assessment of Cytotoxicity in Cancer Cell Lines (e.g., murine and human non-clinical lines)
A comprehensive search of scientific databases did not yield specific studies detailing the cytotoxic effects of this compound against murine or human cancer cell lines. Consequently, no data on its IC50 values or differential activity in various cancer types can be presented.
Inhibition of Tubulin Polymerization
The 3,4,5-trimethoxyphenyl group is a key pharmacophore in many potent inhibitors of tubulin polymerization, such as combretastatin A-4. nih.govnih.gov These agents typically bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest. researchgate.net However, no direct experimental evidence was found that specifically assesses the ability of this compound to inhibit tubulin polymerization. Structure-activity relationship studies on related series of compounds have sometimes indicated that the presence of a strong electron-withdrawing group, such as a nitro (NO2) group, on the second phenyl ring can lead to a reduction or loss of antitubulin activity. mdpi.com
Effects on Cell Cycle Progression in Cancer Research
Given that many tubulin-inhibiting agents cause an arrest in the G2/M phase of the cell cycle, it is a common endpoint in the evaluation of new stilbene derivatives. mdpi.comwaocp.org However, without data on its primary mechanism of action or cytotoxicity, no information is available regarding the specific effects of this compound on cell cycle progression in cancer cell lines.
Research on Anti-inflammatory Mechanisms (Non-Human Models)
The anti-inflammatory properties of resveratrol and its methoxylated derivatives are well-documented. Studies on compounds like 3,4′,5-trimethoxy-trans-stilbene show they can suppress inflammatory responses. nih.govencyclopedia.pubnih.gov Despite this, research specifically investigating the anti-inflammatory mechanisms of this compound in non-human models is absent from the available literature.
Modulation of Inflammatory Biomarkers in Animal Models
No in vivo animal studies were found that evaluated the effect of this compound on inflammatory biomarkers. Research on the closely related compound 3,4′,5-trimethoxy-trans-stilbene has shown it can suppress pro-inflammatory cytokines like IL-6 and TNF-α in cellular models of inflammation. nih.gov However, it is not possible to extrapolate these findings to the 4'-nitro derivative.
Effects on Oxidative Stress Markers in Preclinical Models
In preclinical studies, many stilbenoids exhibit antioxidant properties. For instance, 3,4′,5-trimethoxy-trans-stilbene has been shown to attenuate oxidative stress in models of endothelial dysfunction by reducing reactive oxygen species (ROS) generation. nih.govnih.govmdpi.com There is, however, a lack of published studies examining the effects of this compound on oxidative stress markers such as malondialdehyde (MDA) or the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase in preclinical models. mdpi.comresearchgate.net
Investigation of Endothelial Dysfunction Alleviation in Preclinical Models
TMS has been investigated for its potential to mitigate endothelial dysfunction, a key factor in the development of vascular diseases. Studies in in vitro and ex vivo models, particularly those mimicking hyperglycemic conditions found in metabolic disorders, have elucidated specific pathways through which TMS exerts its protective effects.
Activation of AMPK/SIRT1/eNOS Pathway in Vascular Endothelial Cells
Research has demonstrated that TMS can reverse the impairment of endothelial function caused by high-glucose conditions by activating the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1)/endothelial nitric oxide synthase (eNOS) pathway. nih.govmdpi.com In thoracic aortas isolated from mice and in primary cultures of rat aortic endothelial cells (RAECs), exposure to high glucose levels was shown to suppress the phosphorylation of AMPK and eNOS, and reduce the expression of SIRT1. nih.govmdpi.com Co-treatment with TMS significantly reversed these changes, restoring the activity of this crucial signaling cascade. nih.gov
The activation of this pathway is critical for maintaining vascular homeostasis. AMPK activation can increase the intracellular NAD+/NADH ratio, which in turn activates the NAD+-dependent deacetylase SIRT1. nih.gov SIRT1 subsequently deacetylates and activates eNOS, leading to increased production of nitric oxide (NO), a key molecule for endothelium-dependent relaxation. nih.gov Studies confirmed that the vaso-protective effects of TMS were nullified when AMPK or SIRT1 inhibitors (Compound C and EX527, respectively) were used, confirming the essential role of this pathway. nih.govresearchgate.net Furthermore, TMS treatment was shown to rescue NO bioavailability in both mouse aortas and RAECs subjected to high glucose stress. nih.gov
| Model System | Condition | Measured Protein/Molecule | Effect of High Glucose (HG) | Effect of TMS Co-treatment | Source |
|---|---|---|---|---|---|
| Mouse Aortas (ex vivo) | HG (30 mM) for 48h | p-AMPKα (Thr172) | Decreased | Increased / Normalized | nih.gov |
| Mouse Aortas (ex vivo) | HG (30 mM) for 48h | SIRT1 Expression | Decreased | Increased / Normalized | nih.gov |
| Mouse Aortas (ex vivo) | HG (30 mM) for 48h | p-eNOS (Ser1177) | Decreased | Increased / Normalized | nih.gov |
| Mouse Aortas (ex vivo) | HG (30 mM) for 48h | Nitric Oxide (NO) Release | Decreased | Increased / Alleviated | nih.gov |
| Rat Aortic Endothelial Cells (in vitro) | HG (44 mM) for 48h | p-AMPKα, p-eNOS, SIRT1 | Suppressed | Significantly Reversed | mdpi.com |
Attenuation of Endoplasmic Reticulum Stress in Non-Human Tissues
| Model System | Condition | ER Stress Marker | Effect of High Glucose (HG) | Effect of TMS Co-treatment | Source |
|---|---|---|---|---|---|
| Mouse Aortas (ex vivo) | HG (30 mM) for 48h | GRP78 | Increased | Decreased | nih.gov |
| Mouse Aortas (ex vivo) | HG (30 mM) for 48h | p-eIF2α (Ser52) | Increased | Decreased | nih.gov |
| Mouse Aortas (ex vivo) | HG (30 mM) for 48h | spliced XBP1 (sXBP1) | Increased | Decreased | nih.gov |
| Mouse Aortas (ex vivo) | HG (30 mM) for 48h | cleaved ATF6 | Increased | Decreased | nih.gov |
| Rat Aortic Endothelial Cells (in vitro) | HG (44 mM) for 48h | GRP78, p-eIF2α, sXBP1, cleaved ATF6 | Increased | Down-regulated | mdpi.com |
Exploration of Potential Molecular Mechanisms of Action (Non-Human Clinical)
Beyond its effects on endothelial function, research has explored other molecular pathways modulated by TMS that may contribute to its biological activity, particularly in the context of inflammation.
Suppression of Nuclear Factor kappa B (NF-κB) Activation
TMS has been identified as an inhibitor of the Nuclear Factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov In a study using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, TMS was shown to suppress the activation of NF-κB. nih.gov This was achieved by inhibiting the phosphorylation of key proteins in the pathway, including IκB kinase (IKKα/β), the p65 subunit of NF-κB, and the inhibitor of NF-κB (IκBα). nih.gov Consequently, TMS was also found to inhibit the translocation of the NF-κB/p65 subunit from the cytoplasm to the nucleus, a critical step for its function as a transcription factor for pro-inflammatory genes. nih.gov
Downregulation of Phosphatidylinositol 3-kinase/AKT Signaling (PI3K/AKT)
Based on the conducted searches, there is no direct scientific evidence detailing the specific effects of (E)-3,4,5-trimethoxy-stilbene on the Phosphatidylinositol 3-kinase/AKT (PI3K/AKT) signaling pathway. Studies on other methoxylated stilbene isomers and derivatives have shown interactions with this pathway, but specific data for (E)-3,4,5-trimethoxy-stilbene is not available in the retrieved literature.
Interactions with Cellular Kinases
TMS interacts with several cellular kinases to exert its biological effects. As detailed previously, it is a potent activator of AMP-activated protein kinase (AMPK) , a master regulator of cellular energy homeostasis, which initiates a cascade leading to improved endothelial function. nih.gov
Conversely, TMS demonstrates inhibitory effects on various kinases involved in inflammatory and stress responses. It partially suppresses the activation of Mitogen-Activated Protein Kinases (MAPKs) , including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), in LPS-stimulated macrophages. nih.gov It also inhibits the phosphorylation of the IκB kinase (IKK) complex, which is upstream of NF-κB activation. nih.gov
Redox State Modulation in Cellular Contexts
While direct studies on the redox state modulation of this compound are not extensively detailed in the available literature, research on structurally similar methoxy (B1213986) derivatives of resveratrol provides insight into the potential antioxidant and redox-modulating properties of this class of compounds. For instance, studies on 3,4′,5-trimethoxy-trans-stilbene (3,4′,5-TMS), which shares the core trimethoxy-stilbene structure, have demonstrated significant anti-oxidative effects in cellular models.
In studies using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) to induce inflammation and oxidative stress, pretreatment with 3,4′,5-TMS was shown to decrease levels of reactive oxygen species (ROS). nih.gov This compound was also found to reduce intracellular superoxide (O2•−) production. nih.gov Similarly, in a model of oxygen-glucose deprivation (OGD) using brain microvascular endothelial cells, 3,4′,5-TMS demonstrated protective effects by mitigating oxidative stress. nih.gov The antioxidant activity of stilbene derivatives, in general, has been evaluated using various in vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, which further supports the antioxidant potential of this chemical family. thepharmajournal.comnih.gov These findings suggest that compounds containing the trimethoxy-stilbene scaffold can influence the cellular redox state by mitigating oxidative stress.
| Compound | Model System | Observed Effect | Reference |
|---|---|---|---|
| 3,4′,5-trimethoxy-trans-stilbene (3,4′,5-TMS) | LPS-induced RAW 264.7 macrophage cells | Suppressed reactive oxygen species (ROS) levels and intracellular O2•− production. | nih.gov |
| 3,4′,5-trimethoxy-trans-stilbene (3,4′,5-TMS) | Oxygen-glucose deprivation (OGD) in brain endothelial cells | Exerted protective effects against oxidative stress. | nih.gov |
Ligand-Protein Binding Studies
The interaction of stilbene derivatives with proteins is a critical aspect of their biological activity, with tubulin being a primary and extensively studied molecular target. nih.gov The 3,4,5-trimethoxyphenyl moiety, present in this compound, is recognized as a crucial structural feature for interaction with tubulin. daneshyari.com These compounds often bind to the colchicine-binding site on β-tubulin, leading to an interference with microtubule polymerization dynamics, which can arrest cells in the G2/M phase of the cell cycle and induce apoptosis. nih.govnih.govresearchgate.net
Molecular docking studies are frequently employed to elucidate the specific interactions between stilbene derivatives and tubulin. researchgate.netnih.gov For example, a detailed docking analysis of a closely related analog, 3,4,5-trimethoxy-4′-methylthio-trans-stilbene (3,4,5-MTS), revealed its binding mode within the tubulin protein (PDB: 1JFF). nih.gov The study predicted that the compound binds to a domain located between helix H7 and the M-loop. nih.gov The specific interactions involved conventional hydrogen bonding with certain amino acid residues, alongside other non-covalent interactions, which stabilize the ligand-protein complex. nih.gov This interaction with tubulin dysregulates the formation of the mitotic spindle, providing a mechanistic basis for the compound's biological effects. nih.gov Such computational studies are vital for understanding the structure-activity relationships that govern the potency of these agents and for designing novel compounds with improved activity. nih.gov
| Compound | Protein Target (PDB ID) | Binding Site Location | Interacting Amino Acid Residues | Type of Interaction | Reference |
|---|---|---|---|---|---|
| 3,4,5-trimethoxy-4′-methylthio-trans-stilbene (3,4,5-MTS) | Tubulin (1JFF) | Domain between helix H7 and M-loop | Thr276 | Conventional hydrogen bond | nih.gov |
| Ala233 | Weak hydrogen bond | ||||
| Pro360, Leu371 | π-alkyl interactions | ||||
| Arg369 | Amide π-stacked interaction |
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Methoxy (B1213986) Substituents on Biological Activities
Positional Effects of Trimethoxy Groups
The arrangement of the three methoxy groups at the 3, 4, and 5 positions of one of the phenyl rings is a crucial feature for significant cytotoxic activity. researchgate.net This specific substitution pattern is found in several potent naturally occurring and synthetic compounds that act as tubulin polymerization inhibitors. Research on resveratrol (B1683913) analogues has demonstrated that methoxylated derivatives often exhibit more potent cytotoxic and pro-apoptotic activity against cancer cells compared to their hydroxylated counterparts. thepharmajournal.com
The 3,4,5-trimethoxyphenyl moiety, often referred to as the A-ring, is particularly important for efficient binding at the colchicine (B1669291) binding site of tubulin. researchgate.netresearchgate.net This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net Studies comparing various methoxy-substituted stilbenes indicate that the presence of these three specific methoxy groups leads to a marked increase in antiproliferative activity. researchgate.net For instance, the methylated resveratrol analogue, (Z)-3,5,4'-trimethoxystilbene, was found to be approximately 100-fold more active than resveratrol in inhibiting the growth of human colon cancer cells. researchgate.net This highlights the strategic importance of the 3,4,5-trimethoxy substitution pattern for enhancing anticancer effects.
Table 1: Comparison of Biological Activity Based on Methoxy Substitution This table is for illustrative purposes, compiling data from related stilbenoid studies to demonstrate the principle of methoxy group effects.
| Compound | Substitution Pattern | Primary Biological Effect | Potency Note |
|---|---|---|---|
| Resveratrol | 3,5,4'-trihydroxy | Antioxidant, Anticancer | Baseline activity |
| Pterostilbene | 3,5-dimethoxy-4'-hydroxy | Anticancer, Antifungal | More potent than resveratrol |
| (Z)-3,5,4'-Trimethoxystilbene | 3,5,4'-trimethoxy | Anticancer (Tubulin inhibitor) | ~100x more potent than resveratrol |
Role of Hydrophilicity/Lipophilicity in Biological Response
Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a critical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. nih.gov The substitution of hydroxyl groups with methoxy groups significantly increases the lipophilicity of the stilbene (B7821643) molecule. nih.gov This enhanced lipophilicity can improve permeability through cell membranes, a key factor for reaching intracellular targets. nih.gov
While increased lipophilicity is often beneficial, an optimal balance between hydrophilic and lipophilic character is necessary for bioavailability. fhnw.chpg.edu.pl Compounds that are excessively lipophilic may exhibit poor aqueous solubility and could be rapidly metabolized or sequestered in fatty tissues. pg.edu.pl Studies on stilbene derivatives show that most compounds with promising activity fall within a log P range of 3-5. fhnw.ch The methoxy groups in (E)-3,4,5-Trimethoxy-4'-nitrostilbene contribute to a lipophilic character that facilitates passive transport across biological membranes, which is essential for its biological function. nih.gov
Influence of Nitro Group Substitution
The nitro group (—NO₂) is a strong electron-withdrawing group that profoundly influences the electronic properties and reactivity of the stilbene scaffold. quora.com Its presence and position are critical to the molecule's mechanism of action.
Positional Effects of the Nitro Group on Activity
The placement of the nitro group at the 4'-position (para-position) of the second phenyl ring is vital for many of the compound's biological activities. nih.govmdpi.com This specific positioning creates a "push-pull" electronic system across the conjugated stilbene backbone. researchgate.net The electron-donating methoxy groups on one ring "push" electron density through the π-system, while the electron-withdrawing nitro group on the other ring "pulls" electron density. researchgate.net
This electronic arrangement is crucial for modulating the molecule's interaction with biological targets. Studies on related compounds like nitrochalcones have shown that the position of the nitro group significantly impacts biological outcomes such as anti-inflammatory and vasorelaxant activities. mdpi.com For stilbenes, the 4'-nitro substitution has been specifically linked to potent antimicrobial effects. nih.gov It is suggested that this substitution enhances the molecule's ability to interfere with microbial processes. nih.gov
Contribution to Michael Acceptor Properties
The strong electron-withdrawing nature of the 4'-nitro group activates the ethylene (B1197577) double bond of the stilbene core, rendering it an electrophilic Michael acceptor. nih.govnih.gov This activation makes the β-carbon of the double bond susceptible to nucleophilic attack by biological macromolecules, such as the thiol groups of cysteine residues in proteins. nih.gov
Stereochemical Considerations in SAR
For many stilbenoid-based tubulin inhibitors, including analogues of combretastatin (B1194345) A-4, the Z (cis) configuration is essential for high-potency binding to the colchicine site on tubulin. However, for other activities, the E (trans) configuration is preferred. For example, the trans-conformation of resveratrol is absolutely required for its ability to inhibit cell proliferation by interacting directly with DNA polymerases. researchgate.net
In the case of this compound, the specified (E)-isomer has a more planar and elongated structure compared to its (Z)-counterpart. This defined three-dimensional shape is critical for its specific interactions with biological targets. While some studies on other stilbenes have shown Z-isomers to possess stronger antimicrobial activity, the specific SAR for this compound's activities is tied to its trans geometry. nih.gov The rigidity and planarity of the (E)-isomer influence its stacking interactions and hydrogen bonding capabilities within target binding pockets, underscoring the importance of stereochemistry in molecular design.
Design and Synthesis of Analogues and Derivatives to Elucidate SAR
A strategy to probe the structural requirements of a molecule is the synthesis of "bridge-flipped" analogues. In the context of this compound, this involves reversing the orientation of the central bridge connecting the two aromatic rings. researchgate.net While the target molecule has an ethenyl (-CH=CH-) bridge, studies have explored this concept using imine (-CH=N-) bridges as surrogates. researchgate.netnih.gov
For example, two bridge-flipped imine analogues of the target stilbene have been synthesized and structurally characterized:
(E)-3,4,5-trimethoxy-N-(4-nitrobenzylidene)aniline : Here, the nitrogen of the imine is connected to the trimethoxy-substituted ring.
(E)-4-nitro-N-(3,4,5-trimethoxybenzylidene)aniline : In this analogue, the nitrogen is connected to the nitro-substituted ring. nih.gov
The substitution pattern on the two aromatic rings (Ring A: 3,4,5-trimethoxy; Ring B: 4'-nitro) is a critical determinant of the biological activity of this compound. The trimethoxyphenyl ring acts as an electron-donating group, while the nitrophenyl ring is a strong electron-withdrawing group, creating a "push-pull" system that influences the molecule's electronic properties and interaction capabilities. nih.gov
SAR studies on related stilbenes have demonstrated the following principles:
Hydroxyl vs. Methoxy Groups : The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups are crucial. While hydroxylated stilbenes can have potent activity, they often suffer from rapid metabolism. O-methylation, as seen in the trimethoxy ring of the target compound, generally increases lipophilicity and metabolic stability, which can enhance cellular uptake and bioavailability. nih.gov
Number and Position of Substituents : The number of methoxy groups can significantly affect potency. For instance, increasing the number of methoxy groups on the phenyl ring of some stilbene series has been shown to have a negative effect on activity against certain cancer cell lines. nih.gov The 3,4,5-trimethoxy substitution pattern, however, is a well-known feature of many potent anti-tubulin agents, including Combretastatin A-4.
Electron-Withdrawing Groups : The nitro group (-NO₂) at the 4'-position is a key feature. nih.gov In other series of compounds, replacing or modifying this group alters the molecule's activity. For example, in a series of stilbene-linked 1,2,3-triazoles, compounds with a 4-nitrobenzyl group showed moderate cytotoxicity. nih.gov The position of the nitro group is also important; studies on nitrocombretastatins showed that a nitro group at the 3-position (adjacent to a 4-methoxy group) produced potent cytotoxic compounds. researchgate.net
The table below summarizes the roles of different substituents based on general stilbene SAR.
| Substituent/Feature | Ring | General Role in Activity |
| 3,4,5-Trimethoxy | A | Electron-donating group; increases lipophilicity and metabolic stability; often associated with anti-tubulin activity. |
| 4'-Nitro | B | Strong electron-withdrawing group; contributes to the "push-pull" electronic system; often essential for potency in this class. |
| (E)-Ethenyl Bridge | - | Provides a rigid planar conformation separating the two rings; the geometry is critical for activity. |
The ethenyl bridge is not only responsible for the (E)/(Z) isomerism but also provides a rigid linker that holds the two aromatic rings in a specific spatial orientation. Modifying this bridge is a common strategy to explore SAR. One approach is to replace the ethenyl group with other functionalities to alter the molecule's flexibility, planarity, and hydrogen bonding capacity.
For instance, the ethenyl bridge can be replaced with heterocyclic rings. In derivatives of Combretastatin A-4 (which also features a 3,4,5-trimethoxyphenyl ring), replacing the bridge with a pyrrole (B145914) ring resulted in a compound with excellent cytotoxic activity against a breast cancer cell line. nih.gov This suggests that the bridge's primary role might be to act as a scaffold, and replacing it with other groups that maintain the optimal distance and orientation between the two aromatic rings can lead to potent compounds. nih.gov Such modifications can also improve physicochemical properties like solubility and bioavailability.
Computational Approaches to SAR Prediction
Computational methods are increasingly used to predict the biological activity of compounds and to understand their mechanism of action at a molecular level, thereby guiding the design of new analogues.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is used to predict the binding affinity and interaction patterns of compounds like this compound with their putative biological targets.
For stilbene derivatives, a common target for docking studies is tubulin, a protein involved in cell division. Docking simulations can help visualize how the molecule fits into the colchicine-binding site of tubulin, a known mechanism for many anti-mitotic stilbenes. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the binding pocket.
For example, in a study of stilbene-linked 1,2,3-triazoles, molecular docking was used to support in vitro cytotoxicity data. The docking scores, which represent the binding energy, correlated with the observed biological activity. nih.gov Such studies for this compound would involve placing the molecule into the active site of a target protein (e.g., tubulin) and calculating the most stable binding pose. The results can explain why certain structural features, like the 3,4,5-trimethoxy pattern or the 4'-nitro group, are important for activity and can predict how new modifications might enhance binding affinity.
Advanced Research Applications Non Clinical
Development as Research Probes
The development of molecular probes is crucial for visualizing and understanding complex biological processes at the cellular and subcellular levels. The stilbene (B7821643) scaffold, with its versatile derivatization potential, offers a platform for creating such probes.
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes molecules labeled with positron-emitting radionuclides to visualize and quantify physiological processes in vivo. nih.govnih.gov Small molecules are often used as PET tracers due to their rapid clearance from the body. mdanderson.org While there is no direct evidence of (E)-3,4,5-trimethoxy-4'-nitrostilbene being used as a PET imaging agent, its molecular structure suggests a theoretical potential for such applications.
For a molecule to be a viable PET tracer, it must be labeled with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). mdanderson.org The trimethoxy groups on the stilbene backbone of this compound could potentially be targeted for radiolabeling with ¹¹C through the use of [¹¹C]methyl iodide or [¹¹C]methyl triflate. This would involve the demethylation of one of the methoxy (B1213986) groups, followed by reformation with the radiolabeled methyl group.
Furthermore, the aromatic rings of the stilbene structure could be modified to incorporate ¹⁸F. The development of such a radiolabeled analog would allow for preclinical evaluation of its biodistribution, pharmacokinetics, and potential as a cancer imaging agent, assuming the molecule exhibits preferential uptake in tumor tissues.
Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization of cellular structures and processes with high spatial and temporal resolution. wiley.comnih.gov Organic fluorescent dyes are often favored for their high fluorescence intensity, photostability, and ease of modification. nih.gov Stilbene derivatives are known for their fluorescent properties, and this compound is expected to be fluorescent, making it a candidate for development as a fluorescent probe.
The utility of a fluorescent probe is often determined by its ability to specifically target a particular cellular component or organelle. nih.gov While the intrinsic targeting capabilities of this compound are not documented, its structure could be chemically modified to incorporate targeting moieties. For example, the addition of a triphenylphosphonium cation could direct the molecule to the mitochondria. nih.gov Alternatively, conjugation to specific ligands or antibodies could enable targeted imaging of cellular receptors or other proteins. The development of such targeted probes would allow for the study of a wide range of cellular processes in a research setting. buffalo.edu
Optoelectronic and Material Science Applications (Theoretical/Experimental)
The extended π-conjugated system of stilbene derivatives, coupled with electron-donating and electron-withdrawing groups, gives rise to interesting optoelectronic properties, including nonlinear optical (NLO) activity.
Second-harmonic generation (SHG) is a nonlinear optical process in which two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). nih.gov This phenomenon is only observed in non-centrosymmetric materials. The molecular structure of this compound, with electron-donating trimethoxy groups on one phenyl ring and an electron-withdrawing nitro group on the other, creates a significant dipole moment, which is a prerequisite for a large second-order nonlinear optical response.
Studies on analogous compounds, such as 3-methyl-4-methoxy-4'-nitrostilbene (MMONS), have demonstrated significant SHG efficiency. researchgate.netresearchgate.net For instance, single-crystal thin films of MMONS have shown large nonlinear optical coefficients. researchgate.net Another related compound, 2-chloro-3,4-dimethoxy-4'-nitrostilbene, in its non-centrosymmetric polymorphic form, exhibits an NLO activity over 32 times that of the reference material, urea. rsc.org Given these findings, it is highly probable that this compound, if crystallized in a non-centrosymmetric space group, would also exhibit strong SHG properties.
Table 1: SHG Properties of Analogous Nitrostilbene Derivatives
| Compound | Nonlinear Optical (NLO) Activity | Reference |
|---|---|---|
| 2-chloro-3,4-dimethoxy-4'-nitrostilbene (non-centrosymmetric polymorph) | >32 times that of urea | rsc.org |
| 5-bromo-2-hydroxy-3-nitro-4'-nitrostilbene | 0.04 times that of urea | rsc.org |
The nonlinear optical (NLO) properties of organic materials are of great interest for applications in photonics and optoelectronics. frontiersin.org The push-pull electronic structure of this compound, with the electron-donating trimethoxy groups and the electron-withdrawing nitro group, is a classic design for second-order NLO chromophores. The intramolecular charge transfer from the donor-substituted ring to the acceptor-substituted ring upon excitation leads to a large change in dipole moment, which is responsible for the NLO response.
Research on similar molecules supports the potential of this compound as an NLO material. For example, 3-methyl-4-methoxy-4'-nitrostilbene (MMONS) has been shown to possess large nonlinear optical coefficients. researchgate.net The specific values of the second-order susceptibility tensor elements for MMONS have been determined to be d33 = 195 ± 10 pm/V and d24 = 75 ± 5 pm/V at a fundamental wavelength of 1064 nm. researchgate.net While the exact NLO properties of this compound have not been reported, the presence of three methoxy groups, which are stronger electron donors than a single methoxy group, may lead to an even larger NLO response compared to MMONS.
Table 2: Nonlinear Optical Coefficients of an Analogous Nitrostilbene Derivative
| Compound | d-coefficient | Value (pm/V) | Wavelength (nm) | Reference |
|---|---|---|---|---|
| 3-methyl-4-methoxy-4'-nitrostilbene (MMONS) | d₃₃ | 195 ± 10 | 1064 | researchgate.net |
| d₂₄ | 75 ± 5 | 1064 | researchgate.net |
The photophysical properties of stilbene derivatives, such as their absorption and emission spectra, fluorescence quantum yields, and lifetimes, are often sensitive to the surrounding environment. This phenomenon, known as solvatochromism, arises from the change in the dipole moment of the molecule upon electronic excitation. nih.gov In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.
For this compound, a significant solvatochromic effect is expected due to its strong intramolecular charge-transfer character. In nonpolar solvents, the molecule would likely exhibit absorption and emission at shorter wavelengths. As the polarity of the solvent increases, a progressive red-shift in the fluorescence emission is anticipated. This sensitivity to the local environment could be exploited in applications such as chemical sensors or probes for studying the polarity of microenvironments. The photophysical properties of a molecule can be influenced by both nonspecific and specific solvent-solute interactions. nih.gov
Application in Chemical Synthesis as Intermediates
This compound serves as a crucial intermediate in the synthesis of various other molecules, particularly those with potential biological activity. Its chemical structure, featuring a reactive nitro group and a trimethoxyphenyl moiety common in many bioactive compounds, makes it a versatile precursor for further chemical modifications.
Precursors for Other Bioactive Molecules
A significant application of this compound in advanced research is its role as a precursor to amino-stilbene derivatives. The nitro group can be readily reduced to an amino group, which then provides a chemical handle for the introduction of diverse functionalities, leading to the synthesis of novel compounds with potential pharmacological activities.
A key example of this is the synthesis of (E)-4'-Amino-3,4,5-trimethoxystilbene. Research has demonstrated a highly stereoselective synthesis route where this compound is produced and subsequently reduced to yield the corresponding amino compound. researchgate.net This transformation is significant because amino-substituted stilbenes are a class of compounds that have attracted interest for their potential biological activities. nih.gov
The synthesis involves the condensation of 3,4,5-trimethoxybenzaldehyde (B134019) with p-nitrotoluene, which forms this compound. This intermediate is then subjected to reduction to afford (E)-4'-Amino-3,4,5-trimethoxystilbene. researchgate.net The resulting amino group can be further modified to create a library of derivatives for biological screening.
The following table outlines the transformation of this compound into a bioactive precursor.
| Precursor Compound | Synthetic Transformation | Resulting Bioactive Molecule/Precursor |
| This compound | Reduction of the nitro group | (E)-4'-Amino-3,4,5-trimethoxystilbene |
This synthetic pathway highlights the utility of this compound as a foundational molecule in the exploration of new chemical entities for non-clinical research in drug discovery and development.
Future Directions in E 3,4,5 Trimethoxy 4 Nitrostilbene Research
Advancements in Stereocontrolled Synthesis for Complex Analogues
The biological activity of stilbenes is highly dependent on their stereochemistry, with the (E)-isomer often exhibiting greater potency. nih.gov Future synthetic efforts will likely focus on developing more efficient and highly stereoselective methods for the preparation of complex analogues of (E)-3,4,5-Trimethoxy-4'-nitrostilbene. While classical methods such as the Wittig reaction, Horner-Wadsworth-Emmons olefination, and Heck and Suzuki cross-coupling reactions have been instrumental in synthesizing stilbenes, they can sometimes lack stereocontrol and require harsh reaction conditions. nih.govwiley-vch.de
Emerging strategies are expected to overcome these limitations. Catalyst-controlled stereoselective reactions, such as the Barton-Kellogg olefination, offer a promising avenue for achieving high diastereoselectivity in the synthesis of sterically hindered stilbenes. nih.gov Furthermore, the development of novel catalytic systems for cross-coupling reactions will likely enable the introduction of a wider range of functional groups onto the stilbene (B7821643) scaffold with precise stereochemical control. One-pot and multicomponent reactions are also anticipated to streamline synthetic routes, making the production of diverse libraries of analogues more efficient for structure-activity relationship studies. wiley-vch.de The Knoevenagel condensation, for instance, has been shown to produce exclusively E-isomers of stilbenes in high yields. nih.gov
Deeper Mechanistic Elucidation via Omics Approaches in Preclinical Models
A comprehensive understanding of the molecular mechanisms underlying the biological effects of this compound is crucial for its development as a potential therapeutic agent. Future research will increasingly employ "omics" technologies, such as proteomics and metabolomics, in preclinical models to obtain a systems-level view of its activity. nih.govbiobide.com These approaches can identify the full spectrum of proteins and metabolites that are altered upon treatment with the compound, providing a detailed snapshot of the affected cellular pathways. mdpi.com
By integrating proteomics and metabolomics data, researchers can construct comprehensive signaling networks that are modulated by this compound. mdpi.comnih.gov This will allow for the identification of direct molecular targets and off-target effects, leading to a more complete understanding of its mechanism of action. nih.gov Such in-depth mechanistic insights are invaluable for predicting both efficacy and potential toxicity, and for the discovery of novel biomarkers to monitor treatment response in future clinical applications. researchgate.net Systems biology approaches, which combine experimental data with computational modeling, will be instrumental in interpreting the large datasets generated by omics studies and in formulating new hypotheses for experimental validation. frontiersin.org
Rational Design of Next-Generation Stilbene Derivatives Based on SAR Insights
This information will guide the design of next-generation analogues with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.govlongdom.org For example, the introduction of different functional groups could modulate the compound's solubility, metabolic stability, and ability to cross biological membranes. Computational modeling and in silico screening will play a pivotal role in this process, allowing for the virtual evaluation of large numbers of potential derivatives before their chemical synthesis, thereby accelerating the discovery of lead compounds with optimized therapeutic profiles. nih.govrug.nl
Exploration of Novel Non-Biological Research Applications
Beyond its potential biological applications, the unique photophysical and electronic properties of this compound suggest its utility in various non-biological fields. The stilbene backbone is known for its fluorescence and photoisomerization capabilities, which are properties of interest in materials science. researchgate.net Future research is expected to explore the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), fluorescent probes for chemical sensing, and as optical brighteners. nih.gov
The presence of both electron-donating (trimethoxy) and electron-withdrawing (nitro) groups creates a "push-pull" system that can give rise to interesting nonlinear optical properties. This makes these compounds potential candidates for applications in optoelectronics and photonics. Further investigations may also explore their use in the development of photoresponsive polymers and other smart materials. The scalability of synthetic methods, such as continuous flow photocyclization, will be crucial for producing sufficient quantities of these materials for such applications. beilstein-journals.org
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental approaches is becoming increasingly vital in modern chemical and biological research. For this compound, the integration of in silico and in vitro/in vivo studies will be a key driver of future advancements. plos.org Computational methods, such as quantum mechanical calculations and molecular dynamics simulations, can provide detailed insights into the compound's electronic structure, conformational preferences, and interactions with biological targets at an atomic level. mdpi.com
These theoretical predictions can then be validated through experimental studies, such as X-ray crystallography and various spectroscopic techniques. dundee.ac.uk This iterative cycle of prediction and validation will lead to a more refined understanding of the compound's properties and behavior. In drug discovery, for instance, molecular docking simulations can predict the binding affinity of novel analogues to a target protein, and these predictions can be confirmed by in vitro enzyme assays. plos.orgnih.gov This integrated approach not only accelerates the research process but also provides a more robust and comprehensive understanding of the system under investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
